molecular formula C9H5Cl3F2O2 B1411308 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride CAS No. 1806353-63-8

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride

Cat. No.: B1411308
CAS No.: 1806353-63-8
M. Wt: 289.5 g/mol
InChI Key: MULXWAMCRSIGRR-UHFFFAOYSA-N
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Description

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride (CAS No. 1806353-63-8) is a halogenated aromatic compound with the molecular formula C₉H₅Cl₃F₂O₂ and a molecular weight of 289.50 g/mol. Its structure features dichloro substituents at the 4' and 5' positions of the benzene ring, a difluoromethoxy group at the 2' position, and a reactive chlorinated ketone moiety. This compound is primarily utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals, leveraging its electrophilic phenacyl chloride group for nucleophilic substitution reactions .

Properties

IUPAC Name

2-chloro-1-[4,5-dichloro-2-(difluoromethoxy)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl3F2O2/c10-3-7(15)4-1-5(11)6(12)2-8(4)16-9(13)14/h1-2,9H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULXWAMCRSIGRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)Cl)OC(F)F)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl3F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride typically involves the reaction of 4’,5’-Dichloro-2’-(difluoromethoxy)benzoyl chloride with thionyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the product. The reaction mixture is then heated to reflux, and the product is purified by recrystallization .

Industrial Production Methods

In industrial settings, the production of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .

Chemical Reactions Analysis

Types of Reactions

4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted phenacyl derivatives can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction Products: Reduction typically results in the formation of alcohols or alkanes.

Scientific Research Applications

Chemistry

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is utilized as a photoaffinity label , enabling researchers to study molecular interactions between small molecules and proteins. This property is particularly valuable in proteomics, where understanding binding sites is crucial.

Biology

In biological research, this compound serves as a photolabile protecting group for peptides and proteins. By controlling the release of biomolecules upon exposure to light, it facilitates the study of dynamic biological processes.

Medicine

The compound has potential applications in drug development, functioning as a pharmacophore in the design of new therapeutic agents. Its ability to form covalent bonds with target proteins can lead to the inhibition of specific cellular pathways, making it a candidate for anticancer therapies.

Industry

In industrial settings, it acts as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity allows for the production of complex molecules that are otherwise difficult to synthesize.

Case Studies

  • Antibacterial Activity : Preliminary studies indicate that 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride exhibits significant antibacterial properties against various strains. The mechanism involves inhibition of bacterial growth through disruption of essential cellular processes.
  • Anticancer Potential : Research has shown that this compound may induce apoptosis in cancer cells by interacting with specific enzymes involved in cell survival pathways. Further studies are needed to elucidate the exact mechanisms and efficacy.
  • Drug Delivery Systems : The compound has been investigated for its ability to release active molecules upon irradiation, suggesting potential applications in targeted drug delivery systems where precise control over drug release is required.

Mechanism of Action

The mechanism of action of 4’,5’-Dichloro-2’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with target molecules upon exposure to light. This photolabile compound releases the active molecule when irradiated with ultraviolet light, allowing for precise control over the timing and location of the release. The molecular targets and pathways involved depend on the specific application and the nature of the target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substitution Patterns and Molecular Properties

The compound’s structural analogues differ in halogen placement and functional groups, significantly altering reactivity and applications. Key examples include:

Compound Name CAS No. Substituents Molecular Formula Molecular Weight (g/mol)
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride 1806353-63-8 Cl (4',5'), OCF₂ (2'), Cl (ketone) C₉H₅Cl₃F₂O₂ 289.50
3',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride 1803791-13-0 Cl (3',5'), OCF₂ (2'), Cl (ketone) C₉H₅Cl₃F₂O₂ 289.50
3',5'-Dichloro-4'-(difluoromethoxy)phenacyl chloride 1806352-05-5 Cl (3',5'), OCF₂ (4'), Cl (ketone) C₉H₅Cl₃F₂O₂ 289.50
Phenacyl chloride 532-27-4 H (all positions), Cl (ketone) C₈H₇ClO 154.59

Key Differences :

  • Substituent Position : The 4',5'-dichloro substitution in the target compound contrasts with 3',5'-dichloro isomers, which may alter steric hindrance and electronic effects. For instance, para-substituted chlorines (4',5') could enhance electrophilicity at the ketone compared to meta-substituted analogs .
  • Difluoromethoxy Placement: The 2'-difluoromethoxy group introduces strong electron-withdrawing effects, increasing the carbonyl’s susceptibility to nucleophilic attack compared to non-fluorinated analogs like phenacyl chloride .

Biological Activity

4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is a synthetic organic compound with potential biological activity. Its unique structure, featuring both halogen and difluoromethoxy substituents, suggests possible interactions with biological systems that merit investigation. This article compiles findings from various studies to elucidate the compound's biological activity, including its mechanisms, efficacy against different pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula for 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride is C₁₃H₈Cl₂F₂O. The presence of chlorine and fluorine atoms in the structure enhances its lipophilicity and may influence its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially disrupting cellular functions.
  • Receptor Binding : Its structural similarity to biologically active molecules suggests it may bind to receptors, influencing signaling pathways.

Antimicrobial Activity

Research indicates that 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus4 μg/mL
Escherichia coli8 μg/mL
Pseudomonas aeruginosa16 μg/mL

These results suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated the cytotoxic effects of 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride on various cancer cell lines:

Cancer Cell LineIC₅₀ (μM)
HepG2 (Liver Cancer)10
MCF-7 (Breast Cancer)15
HT-29 (Colon Cancer)12

The compound's mechanism appears to involve apoptosis induction in cancer cells, which may be mediated by oxidative stress and disruption of mitochondrial function .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of various phenacyl derivatives, including 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride. The results showed that this compound was among the most effective against multi-drug resistant strains of bacteria, demonstrating potential for use in treating resistant infections .
  • Cytotoxicity Assessment : Another research effort focused on assessing the cytotoxicity of the compound against human cancer cell lines using the MTT assay. The findings indicated that while the compound effectively inhibited cancer cell proliferation, it also exhibited some degree of toxicity towards normal cells, necessitating further investigation into its selectivity and safety profile .

Q & A

Q. What are the optimal synthetic routes for preparing 4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride, and how can reaction conditions be optimized?

The compound can be synthesized via chlorination or acyl chloride formation. For example, oxalyl chloride or thionyl chloride in dichloromethane (DCM) with catalytic DMF is effective for converting carboxylic acid precursors to acyl chlorides . Key parameters include:

  • Temperature : Reflux (e.g., 50°C for DCM-based reactions).
  • Reagent Ratios : Use 1.5 equivalents of chlorinating agents to ensure complete conversion.
  • Work-up : Vacuum concentration after quenching minimizes side reactions. Validation via NMR or LC-MS is critical to confirm purity (>95% by HPLC) .

Q. How does the choice of base influence the reaction pathway during nucleophilic substitutions involving phenacyl chloride derivatives?

Potassium tert-butoxide in benzene at reflux promotes rearrangements (e.g., Favorskii-type pathways), yielding esters or cyclopropanes, while sodium hydride favors elimination products like furans . For example:

BaseTemperatureMajor ProductsMechanism
KOtBuRefluxβ-Butyl phenylacetate, dibenzyl ketoneRearrangement via enolate intermediates
NaHReflux2,3,4-TribenzoylcyclopropaneDehydrohalogenation and cyclization
Hydrolysis methods (acetic acid vs. aqueous NH₄Cl) further modulate product ratios .

Advanced Research Questions

Q. How can conflicting product distributions from similar reactions be systematically analyzed?

Contradictions in product ratios (e.g., vs. 8) arise from:

  • Kinetic vs. Thermodynamic Control : Prolonged heating shifts equilibria toward thermodynamically stable products.
  • Quenching Speed : Rapid acid quenching (e.g., acetic acid) traps intermediates, while slower hydrolysis (NH₄Cl) allows anion equilibration. Methodological Recommendations :
  • Monitor reaction progress via in situ NMR to track intermediate formation .
  • Use computational modeling (DFT) to predict energy barriers for competing pathways.

Q. What strategies mitigate byproduct formation during large-scale synthesis of halogenated phenacyl derivatives?

Common byproducts include dimeric species (e.g., diphenacyl) and hydrolysis artifacts. Mitigation approaches:

  • Purification : Gradient chromatography (silica gel, hexane/EtOAc) or recrystallization from ethanol .
  • Additives : Radical inhibitors (e.g., BHT) suppress dimerization during chlorination.
  • Low-Temperature Quenching : Prevents exothermic side reactions during work-up .

Q. How can the compound’s potential as a pharmaceutical intermediate be evaluated in drug discovery workflows?

  • Structure-Activity Relationship (SAR) : Introduce substituents at the phenacyl core to modulate bioactivity (e.g., antimicrobial or anti-inflammatory properties) .
  • Metabolic Stability : Assess in vitro using liver microsomes, with LC-MS quantification of degradation products.
  • Toxicity Screening : Use DSSTox databases (EPA) to predict hazards based on structural analogs .

Methodological Guidance Tables

Q. Table 1: Key Analytical Techniques for Characterizing Reaction Products

TechniqueApplicationExample from Evidence
NMR (¹H/¹³C)Structural elucidationIdentification of dibenzyl ketone (δ 5.5 ppm singlet)
HPLCPurity assessment>97.5% purity criteria for intermediates
GC-MSVolatile byproduct detectionDiphenacyl quantification

Q. Table 2: Hazard and Safety Data

PropertyValueSource
Toxicity ClassAcute toxicity (Category 3)Hazardous Chemicals Catalog
HandlingUse PPE, avoid inhalationBASF safety guidelines

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride
Reactant of Route 2
Reactant of Route 2
4',5'-Dichloro-2'-(difluoromethoxy)phenacyl chloride

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